4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-[(2-morpholin-4-ylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(21)22)11-16(13)26(23,24)19-14-3-1-2-4-15(14)20-7-9-25-10-8-20/h1-6,11,19H,7-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPZYQLDYVCOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168033 | |
| Record name | 4-Chloro-3-[[[2-(4-morpholinyl)phenyl]amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380349-02-0 | |
| Record name | 4-Chloro-3-[[[2-(4-morpholinyl)phenyl]amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380349-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-[[[2-(4-morpholinyl)phenyl]amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonation: The amine group is sulfonated to form a sulfonamide.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
- CAS Registry Number : 380349-02-0
- Molecular Formula : C₁₇H₁₇ClN₂O₅S
- Molecular Weight : 396.845 g/mol
- Key Properties: Hydrogen Bond Donors/Acceptors: 2 donors, 7 acceptors XLogP: 2.3 (indicating moderate lipophilicity) Topological Polar Surface Area: 104 Ų (suggesting moderate solubility in polar solvents) Synthetic Relevance: The compound features a sulfamoyl linker bridging a benzoic acid core and a 2-morpholinophenyl group, making it a candidate for targeting enzymes like Shp2 (Src homology-2 phosphatase) .
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, emphasizing structural variations and physicochemical properties:
Structural and Functional Insights
Impact of Sulfamoyl Linker :
- The sulfamoyl group (-SO₂NH-) in the target compound and analogs (e.g., 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid) enhances hydrogen bonding capacity, critical for enzyme inhibition .
- Replacement with sulfanyl (-S-) or chlorosulfonyl (-SO₂Cl) groups (e.g., 2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}benzoic acid) alters reactivity and target selectivity .
Role of Substituents :
- Morpholine Ring : The morpholine moiety in the target compound improves solubility and pharmacokinetics due to its polar nature .
- Trifluoromethyl Group : Compounds like 3-[benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid exhibit increased metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
- Halogenation : Chlorine and fluorine substituents (e.g., 4-chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid) enhance binding to hydrophobic enzyme pockets .
Synthetic Yields and Characterization :
- Analogs synthesized via methods A/B (e.g., (Z)-4-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid) show yields ranging from 14% to 87%, with purity confirmed via NMR and HRMS .
- The target compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in large-scale synthesis or niche applications .
Biological Activity
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : CHClNOS
- Molecular Weight : 335.84 g/mol
- Functional Groups : Contains a chloro group, morpholine ring, and a sulfamoyl moiety.
Antitumor Activity
Recent studies have indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes critical in various biological processes. For example, studies have demonstrated that related compounds can inhibit proteasomal activity and cathepsins B and L, which are involved in protein degradation pathways. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Target Interaction : The compound interacts with cellular targets through hydrogen bonding and hydrophobic interactions due to its functional groups.
- Signal Transduction Modulation : It may modulate signaling pathways that control cell survival and proliferation, particularly in cancer cells.
- Enzyme Inhibition : The sulfamoyl group is known to interact with active sites of enzymes, leading to their inhibition.
Case Studies
- Antitumor Efficacy : A study conducted on a panel of cancer cell lines showed that the compound significantly reduced viability in a dose-dependent manner. The IC50 values were found to be comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid, and how do reaction conditions influence yield?
- Synthesis Steps :
Sulfonylation : Introduce the sulfamoyl group via chlorosulfonation of 4-chlorobenzoic acid using chlorosulfonic acid .
Morpholine Coupling : React the intermediate sulfonyl chloride with 2-(morpholin-4-yl)aniline under basic conditions (e.g., pyridine) to form the sulfonamide bond .
Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity.
- Yield Optimization : Excess morpholine (1.5 eq) and controlled temperature (0–5°C during sulfonylation) improve yields to 70–80%. Side products (e.g., disulfonated derivatives) form at higher temperatures .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : Confirm substitution patterns via NMR (e.g., morpholine protons at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–8.1 ppm) and NMR (carboxylic acid C=O at ~170 ppm) .
- IR : Identify sulfonamide (S=O stretching at 1150–1350 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) functional groups .
Q. How does the compound’s solubility profile impact its use in biological assays?
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water (pH 7) | <0.1 |
| Ethanol | 15–20 |
- Biological Testing : Use DMSO stock solutions (10 mM) diluted in buffered saline (pH 7.4) for in vitro assays. Precipitation at physiological pH may require co-solvents (e.g., PEG-400) for in vivo studies .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methods :
Docking Studies : Use AutoDock Vina to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). The morpholine group enhances hydrogen bonding with active-site residues .
QSAR Analysis : Correlate substituent electronegativity (Cl, morpholine) with inhibitory potency. Hammett constants (σ = +0.47) suggest electron-withdrawing effects stabilize enzyme-ligand interactions .
- Validation : Compare predicted IC values (e.g., 0.8 µM for CA IX) with experimental enzyme assays to refine models .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC values (1.2 µM vs. 5.5 µM) for α-glucosidase inhibition may arise from:
- Assay Conditions : Differences in pH (6.8 vs. 7.4) or buffer ionic strength alter protonation states of the carboxylic acid group .
- Impurity Interference : Residual solvents (e.g., DMF) in crude samples can inhibit enzymes non-specifically. Validate purity via HPLC (>98%) before testing .
Q. How does the morpholine sulfonamide moiety influence the compound’s pharmacokinetics?
- ADME Properties :
- Absorption : The morpholine group improves logP (calculated 2.1 vs. 1.5 for non-morpholine analogs), enhancing membrane permeability .
- Metabolism : Cytochrome P450 3A4 demethylates the morpholine ring in vitro, generating a hydroxylated metabolite (detected via LC-MS/MS) .
Methodological Challenges
Q. What experimental approaches validate the compound’s mechanism of enzyme inhibition?
- Kinetic Studies :
Competitive Inhibition : Lineweaver-Burk plots show increased with constant when tested against carbonic anhydrase .
Fluorescence Quenching : Monitor tryptophan residue quenching in the enzyme active site (λ = 280 nm, λ = 340 nm) to confirm direct binding .
Q. How can structural analogs address discrepancies in crystallographic vs. solution-phase conformations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
